molecular formula C8H10O2S B2875807 2-Methyl-2-(thiophen-2-yl)propanoic acid CAS No. 90953-78-9

2-Methyl-2-(thiophen-2-yl)propanoic acid

Cat. No.: B2875807
CAS No.: 90953-78-9
M. Wt: 170.23
InChI Key: QBXCXYLPNGWZKI-UHFFFAOYSA-N
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Description

2-Methyl-2-(thiophen-2-yl)propanoic acid is an organic compound with the molecular formula C8H10O2S It is a derivative of propanoic acid where a thiophene ring is substituted at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(thiophen-2-yl)propanoic acid typically involves the condensation of thiophene derivatives with appropriate alkylating agents. One common method involves the reaction of thiophene-2-carboxylic acid with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 2-Methyl-2-(thiophen-2-yl)propanol or 2-Methyl-2-(thiophen-2-yl)propanal.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-Methyl-2-(thiophen-2-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(thiophen-2-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the carboxylic acid group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A precursor in the synthesis of 2-Methyl-2-(thiophen-2-yl)propanoic acid.

    2-Methylthiophene: Lacks the carboxylic acid group but shares the thiophene core structure.

    2-(Thiophen-2-yl)propanoic acid: Similar structure but without the methyl group at the second position.

Uniqueness

This compound is unique due to the presence of both a thiophene ring and a methyl group at the second position, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-methyl-2-thiophen-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-8(2,7(9)10)6-4-3-5-11-6/h3-5H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXCXYLPNGWZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90953-78-9
Record name 2-methyl-2-(thiophen-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound was prepared according to the method of Example 22B, substituting the product of Example 23A for the product of Example 22A.
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Synthesis routes and methods II

Procedure details

A solution containing 17.5 g of methyl 2-methyl-2-(2-thienyl)propionate [prepared as described in step (i) above], 12.6 g of potassium hydroxide, 72 ml of water, and 168 ml of 1,4-dioxane was heated under reflux for 2 hours. At the end of this time, it was diluted with ice-water, and extracted twice with diethyl ether. The aqueous layer was adjusted to a weakly acidic pH, extracted three times with diethyl ether, washed with water and with a saturated aqueous solution of sodium chloride, in that order, dried over anhydrous magnesium sulfate, and concentrated by evaporation under reduced pressure to give 15.8 g of the title compound.
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168 mL
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